1,4-Diaminocyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIRRGRTJUUZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185071, DTXSID70884854, DTXSID90883869 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-70-3, 2615-25-0, 15827-56-2 | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diaminocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediamine, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-1,4-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,4-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Engineering for Cyclohexane 1,4 Diamine
Catalytic Hydrogenation Approaches for Cyclohexane-1,4-diamine Production
The catalytic hydrogenation of p-phenylenediamine (B122844) (PPD) is a primary route for the synthesis of Cyclohexane-1,4-diamine. This process involves the reduction of the aromatic ring of PPD using hydrogen gas in the presence of a catalyst.
Heterogeneous Catalysis: Catalyst Development and Mechanistic Studies
Heterogeneous catalysts are widely employed in the industrial production of Cyclohexane-1,4-diamine due to their ease of separation from the reaction mixture and potential for recycling. Key catalysts include ruthenium-based systems and Raney nickel.
Ruthenium-based Catalysts (e.g., Ru/Al2O3, Ru/g-C3N4):
Ruthenium supported on various materials has demonstrated high activity and selectivity for the hydrogenation of PPD. For instance, a 5% Ru/Al2O3 catalyst achieved 80% PPD conversion with 87% selectivity to Cyclohexane-1,4-diamine in water at 90°C and 4 MPa of H2 pressure. researchgate.net The solvent plays a significant role, with water showing comparable results to isopropanol (B130326) and supercritical CO2. researchgate.net The reaction is understood to be consecutive, meaning prolonged reaction times can lead to a decrease in selectivity. researchgate.net
Recent research has explored the use of graphitic carbon nitride (g-C3N4) as a support for ruthenium catalysts. researchgate.netrsc.org Ru/g-C3N4 catalysts, prepared by an ultrasonic impregnation method, have shown excellent performance, achieving 100% PPD conversion and over 86% selectivity for Cyclohexane-1,4-diamine under mild conditions. researchgate.netrsc.org The basic sites on the g-C3N4 support are believed to facilitate the hydrogenation of the aromatic ring. researchgate.netrsc.org The high dispersion of Ru nanoparticles on the mesoporous structure of the support is a key factor in its catalytic efficiency. researchgate.netrsc.org However, the aggregation of these nanoparticles can lead to a decrease in catalytic activity upon recycling. rsc.org
| Catalyst | Support | Conversion of PPD (%) | Selectivity to CHDA (%) | Temperature (°C) | Pressure (MPa) | Solvent | Reference |
| 5% Ru | Al2O3 | 80 | 87 | 90 | 4 | Water | researchgate.net |
| Ru | g-C3N4 | 100 | >86 | Mild Conditions | - | - | researchgate.netrsc.org |
| 10% Ru | Mesoporous Carbon | 100 | 92 | 120 | 8 | Isopropanol | researchgate.net |
Raney Nickel (Raney Ni):
Raney nickel is a well-established hydrogenation catalyst known for its high activity and the ability to absorb hydrogen within its porous structure. wikipedia.org It is prepared by leaching aluminum from a nickel-aluminum alloy. google.com While traditionally used for various hydrogenation reactions, including the conversion of benzene (B151609) to cyclohexane (B81311), its application in the hydrogenation of aromatic amines has been explored. wikipedia.orgiaea.org Improved Raney nickel alloy catalysts have been developed to be less sensitive to feedstock impurities like sulfur and carbon monoxide. google.com In some processes, Raney Ni has been used in a two-step sequence, first for the defunctionalization of lignin-derived compounds to 1,4-cyclohexanediol (B33098), followed by amination with ammonia (B1221849) to produce Cyclohexane-1,4-diamine with near-quantitative yield. nih.govrsc.org
Homogeneous Catalysis in Cyclohexane-1,4-diamine Synthesis
Homogeneous catalysts offer advantages such as high selectivity and milder reaction conditions due to their well-defined active sites. uu.nl However, their separation from the product mixture can be challenging. uu.nlchemmethod.com For the synthesis of Cyclohexane-1,4-diamine and its derivatives, homogeneous ruthenium complexes have been investigated. For example, [RuCl(p-cymene)(L)]Cl complexes, where L is a substituted o-phenylenediamine (B120857) ligand, have been synthesized and used as catalysts for transfer hydrogenation reactions. erciyes.edu.tr While these specific complexes were primarily tested for ketone reduction, the principle of using soluble metal complexes for hydrogenation is relevant. Immobilization of these homogeneous catalysts on solid supports is a strategy to combine the advantages of both catalytic systems. uu.nl
Process Optimization and Scalability in Catalytic Hydrogenation
Optimizing reaction parameters is crucial for achieving high yields and selectivity on an industrial scale. Key factors include:
Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions and reduced selectivity. For instance, with a 10% Ru/MC catalyst, optimal conditions were found to be 120°C and 8 MPa. researchgate.net
Solvent: The choice of solvent can influence catalyst activity and selectivity. Water, isopropanol, and supercritical CO2 have been investigated, with water being a greener alternative. researchgate.net
Catalyst Loading and Promoters: The amount of catalyst and the use of promoters can significantly impact the reaction. Lithium hydroxide (B78521) (LiOH) has been used as a promoter with a Ru/MC catalyst to achieve a 92% yield of Cyclohexane-1,4-diamine. researchgate.net Alkaline earth metal oxides can also act as promoters and remove water from the reaction system. google.com
Feedstock Concentration: The concentration of the starting material can affect the reaction kinetics and selectivity. researchgate.net
Catalyst Stability and Reusability: For a process to be economically viable, the catalyst must be stable and reusable over multiple cycles. Studies on Ru/g-C3N4 have shown that while the catalyst is effective, aggregation of Ru nanoparticles can lead to deactivation. rsc.org
Alternative Synthetic Pathways to Cyclohexane-1,4-diamine and Its Derivatives
While catalytic hydrogenation of PPD is a common route, alternative methods are being explored to synthesize Cyclohexane-1,4-diamine and its more complex derivatives.
Reductive Amination Strategies for Amine Introduction
Reductive amination is a versatile method for forming amines from carbonyl compounds. This can be a viable pathway to Cyclohexane-1,4-diamine, starting from 1,4-cyclohexanedione (B43130). The process involves the reaction of the dione (B5365651) with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the diamine. mdpi.commasterorganicchemistry.com
One approach involves the use of an iridium catalyst with ammonium (B1175870) formate (B1220265) in water, which can convert 1,4-cyclohexanedione to cis-1,4-cyclohexanediamine with high diastereoselectivity (cis/trans = 98:2) and an 82% yield. kanto.com.my Another strategy involves the amination of 1,4-cyclohexanediol with ammonia over a Raney nickel catalyst, which has been shown to produce Cyclohexane-1,4-diamine in near-quantitative yield. nih.govrsc.org This two-step process, starting from lignin-derived materials, presents a renewable route to the diamine. nih.gov
Multistep Organic Synthesis for Complex Cyclohexane-1,4-diamine Derivatives
The synthesis of complex or chiral derivatives of Cyclohexane-1,4-diamine often requires multi-step organic synthesis protocols. acs.orgmsu.edu These methods provide precise control over the stereochemistry and functionalization of the cyclohexane ring.
For example, a multi-step synthesis of chiral cis-diamine intermediates for pharmaceuticals has been developed. acs.org This process can involve steps like ring-opening of a bicyclic lactone, oxidation to a cyclohexanone, enzyme-catalyzed asymmetric reductive amination, and subsequent protection and deprotection steps. acs.org Another example is the synthesis of N,N'-disubstituted imidazolidin-2-ones starting from trans-(R,R)-1,2-diaminocyclohexane. This involves the formation of a Schiff base with an aldehyde, followed by reduction with sodium borohydride (B1222165) and cyclization with carbonyldiimidazole. mdpi.com Such multi-step sequences allow for the creation of a diverse range of complex molecules with specific stereochemical and functional properties. msu.edumdpi.com
Enantioselective Synthesis of Chiral Cyclohexane-1,4-diamine Derivatives
The synthesis of enantiomerically pure chiral diamines is a significant area of research, as these compounds are crucial building blocks in asymmetric catalysis and the development of pharmaceuticals. myuchem.com While much of the literature focuses on the application of chiral diamines, such as derivatives of 1,2-diaminocyclohexane, as ligands for asymmetric transformations, methods for the direct enantioselective synthesis of chiral cyclohexane-1,4-diamine derivatives are also being explored. beilstein-journals.orgresearchgate.netacs.org These strategies often rely on organocatalysis or metal-catalyzed reactions to control the stereochemical outcome.
One-pot organocatalytic cascade reactions represent a powerful strategy for constructing complex molecules with high stereocontrol. For instance, the synthesis of highly functionalized cyclohexane derivatives bearing multiple stereogenic centers has been achieved through sequential Michael–Michael–1,2-addition reactions. rsc.org These reactions, often catalyzed by chiral amino-squaramides derived from quinine, can proceed with low catalyst loading and produce products with excellent diastereoselectivity and enantiomeric excess (ee). rsc.org By employing pseudo-enantiomeric catalysts, it is possible to access both enantiomers of the desired cyclohexane product. rsc.org While these examples produce highly substituted cyclohexanes rather than the simple diamine, the principles demonstrate a viable route to creating chiral centers on the cyclohexane ring which could be adapted for the synthesis of specific chiral derivatives of cyclohexane-1,4-diamine.
Another approach involves the asymmetric reduction of prochiral imines or related precursors. Asymmetric transfer hydrogenation (ATH), often employing ruthenium complexes with chiral diamine ligands, is a key method for the enantioselective reduction of C=N bonds. beilstein-journals.org This strategy could be applied to a suitable prochiral precursor to yield a chiral cyclohexane-1,4-diamine derivative.
The synthesis of protected derivatives, such as N-Boc-1,4-cyclohexanediamine, provides a key intermediate that can be further functionalized. chemicalbook.com The synthesis involves reacting (1r,4r)-cyclohexane-1,4-diamine with Di-tert-butyl dicarbonate (B1257347). chemicalbook.com While this specific reported synthesis is not asymmetric, the principle of using protecting groups is fundamental in more complex, multi-step enantioselective syntheses.
Table 1: Illustrative Catalyst Systems for Asymmetric Synthesis of Cyclohexane Derivatives
| Catalyst/Ligand System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Amino-squaramide / DBU | One-pot Michael-Michael-1,2-addition | β-ketoesters, nitroalkenes, α,α-dicyanoolefins | Functionalized cyclohexanes with 5 stereocenters | 96-99% | rsc.org |
| Ruthenium Complexes with Chiral Diamine Ligands | Asymmetric Transfer Hydrogenation (ATH) | Cyclic Imines | Chiral Amines | Up to 92% | beilstein-journals.org |
| Copper(II) triflate / Chiral Phosphoramidite Ligands | Conjugate Addition | Dienones, Dialkylzinc reagents | Chiral Ketones | Up to 93% | rug.nl |
| (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diaminocyclohexane / Et₂Zn / Ti(O-i-Pr)₄ | Nucleophilic Addition | Benzaldehyde | Chiral Secondary Alcohols | >90% | acs.org |
This table presents examples of catalyst systems used for creating chiral centers in cyclohexane rings or related structures, illustrating potential pathways for the enantioselective synthesis of cyclohexane-1,4-diamine derivatives.
Green Chemistry Principles in Cyclohexane-1,4-diamine Synthesis
The integration of green chemistry principles into the production of industrial chemicals like cyclohexane-1,4-diamine is essential for developing sustainable manufacturing processes. Key areas of focus include the use of environmentally friendly reaction conditions, sustainable catalysts, and renewable feedstocks.
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Research into solvent-free synthesis methods for diamines and related compounds has shown promising results. For example, solvent-free mechanochemical synthesis has been noted as a green chemistry approach for preparing cyclohexane-diamine derivatives, reducing environmental impact. vulcanchem.com Similarly, microwave-assisted, solvent-free synthesis has been successfully employed for the high-yield, one-step synthesis of related amino alcohols from cyclohexene (B86901) oxide and ethylenediamine. researchgate.net This method avoids the use of excess amine as a nucleophile and traditional protic solvents. researchgate.net
Another strategy involves improving the efficiency of existing processes to minimize waste. In the production of trans-1,4-diaminocyclohexane via the hydrogenation of p-phenylenediamine, the presence of water in the reaction system can hinder the reaction and complicate purification. google.com A patented method addresses this by adding an alkaline earth metal oxide (such as calcium oxide or magnesium oxide) to the reaction system. This oxide reacts with and removes water, acting as a co-catalyst and leading to a more efficient reaction with higher yields and purity. google.com The use of deep eutectic solvents (DESs) is also emerging as a greener alternative to volatile organic compounds, offering a more benign reaction medium for various chemical transformations. exaly.com
Table 2: Green and Solvent-Free Synthetic Approaches
| Method | Description | Key Advantage(s) | Compound Type | Reference |
| Mechanochemical Synthesis | Grinding reagents together in the absence of a bulk solvent. | Reduces solvent waste, lowers energy consumption. | Cyclohexane-diamine derivatives | vulcanchem.com |
| Microwave-assisted Synthesis | Using microwave irradiation to drive a reaction without solvent. | High yield, rapid reaction times, solvent-free. | N,N'-bis(2-hydroxycyclohexyl)ethane-1,2-diamine | researchgate.net |
| In-situ Water Removal | Addition of alkaline earth metal oxides to remove water during hydrogenation. | Improved yield and purity, avoids difficult purification steps. | trans-1,4-Diaminocyclohexane | google.com |
The shift from petrochemical feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. rsc.org Lignocellulosic biomass, a non-food-based renewable resource, has been identified as a promising starting material for producing valuable chemicals, including cyclohexane-1,4-diamine. rsc.orgrsc.orginnovationnewsnetwork.com
A notable development is a two-step catalytic process that converts lignin-derived compounds into cyclohexane-1,4-diamine. rsc.orgrsc.org The process begins with the reductive catalytic fractionation (RCF) of woody biomass, which depolymerizes lignin (B12514952). rsc.org A specific component from this process, 2,6-dimethoxybenzoquinone (DMBQ), is first converted to 1,4-cyclohexanediol (CHDO) with high molar yield (86.5%). rsc.org In the second step, this bio-based diol undergoes selective amination with ammonia to produce cyclohexane-1,4-diamine (CHDA) in nearly quantitative yield. rsc.orgrsc.org
This entire sequence is facilitated by a commercially available and robust RANEY® Ni catalyst. rsc.orgrsc.org The use of a non-noble metal heterogeneous catalyst like Raney Nickel is advantageous as it is less expensive and can potentially be recycled, aligning with the principles of sustainable catalysis. innovationnewsnetwork.com This pathway represents a significant advancement in creating a bio-based production route for an important industrial monomer. rsc.orginnovationnewsnetwork.com
Beyond lignin, other renewable feedstocks like terpenes are also being explored. A benign, two-step synthesis has been developed for 1,4-p-menthane diamine (a derivative of cyclohexane-1,4-diamine) starting from α-terpinene, a component of turpentine. researchgate.net This process avoids harsh reagents and proceeds under mild conditions, offering a sustainable purification method via sublimation for the final product. researchgate.net
Table 3: Synthesis of Cyclohexane-1,4-diamine and Precursors from Renewable Feedstocks
| Feedstock | Intermediate(s) | Catalyst | Product | Yield | Reference |
| Lignin-derived dimers and oligomers | 2,6-dimethoxybenzoquinone (DMBQ) -> 1,4-Cyclohexanediol (CHDO) | RANEY® Ni | 1,4-Cyclohexanediol (CHDO) | 86.5% (molar) | rsc.org |
| 1,4-Cyclohexanediol (from lignin) | - | RANEY® Ni | Cyclohexane-1,4-diamine (CHDA) | Near quantitative | rsc.orgrsc.org |
| α-Terpinene | Diels-Alder cycloadduct | Visible-light (Step 1); Heterogeneous catalyst (Step 2) | 1,4-p-Menthane diamine | 61% (isolated) | researchgate.net |
Sophisticated Derivatization and Structural Modification of Cyclohexane 1,4 Diamine
N-Functionalization Reactions for Advanced Cyclohexane-1,4-diamine Derivatives
The nucleophilic nature of the primary amine groups in cyclohexane-1,4-diamine is central to its utility as a chemical building block. These groups readily participate in a range of N-functionalization reactions, enabling the synthesis of derivatives with precisely tailored electronic and steric properties.
N-alkylation and N-acylation are fundamental strategies for modifying cyclohexane-1,4-diamine. These reactions allow for the controlled introduction of a wide array of substituents onto the nitrogen atoms.
N-Alkylation involves the introduction of an alkyl group onto one or both of the amine nitrogens, typically through a reaction with an alkyl halide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The degree of alkylation can be controlled through stoichiometry and reaction conditions to yield mono- or di-alkylated products. For instance, a one-pot reductive N-alkylation of (R,R)-trans-1,2-diaminocyclohexane with various ketones has been achieved using a Ti(OiPr)4/NaBH4 system, yielding corresponding alkylated amines with high diastereoselectivity. researchgate.net
N-Acylation introduces an acyl group (R-C=O) to the amine functionalities. This is commonly achieved by reacting cyclohexane-1,4-diamine with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The mechanism is a nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, eliminating the leaving group (e.g., chloride) to yield the acylated product. A common example is the protection of one amine group using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to form a carbamate, which allows for selective functionalization of the other amine. chemicalbook.com
| Reaction Type | Reactant | Reagent(s) | Product Example |
| N-Alkylation | (R,R)-trans-1,2-diaminocyclohexane | Prochiral Ketone, Ti(OiPr)4, NaBH4 | N-alkylated diamine derivative |
| N-Acylation | (1r,4r)-cyclohexane-1,4-diamine | Acetyl chloride, Base | N,N'-diacetyl-cyclohexane-1,4-diamine |
| N-Acylation (Boc Protection) | (1r,4r)-cyclohexane-1,4-diamine | (Boc)2O, MeOH | tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate |
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netyoutube.com Cyclohexane-1,4-diamine, with its two primary amine groups, can react with two equivalents of a carbonyl compound to form a di-imine.
The reaction is generally reversible and often requires the removal of water to drive the equilibrium toward the product. The formation begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon. This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine results in the formation of the stable imine functional group. unsri.ac.id Aromatic aldehydes are often used in these reactions as they result in more stable, conjugated Schiff base structures compared to aliphatic aldehydes, which can be prone to polymerization. unsri.ac.id These reactions are fundamental in coordination chemistry and the synthesis of bioactive compounds. researchgate.net
Incorporation into Complex Molecular Architectures
The defined stereochemistry and bifunctionality of cyclohexane-1,4-diamine make it an excellent component for constructing larger, highly organized molecular systems. Its rigid cyclohexane (B81311) spacer limits conformational flexibility, which is advantageous in the design of specific molecular shapes and cavities.
Macrocyclic ligands are large, ring-shaped molecules with multiple donor sites capable of binding metal ions with high affinity, an effect known as the macrocyclic effect. wikipedia.org The rigid structure of cyclohexane-1,4-diamine makes it a valuable scaffold for building such ligands. By incorporating the diamine into a larger ring structure, chemists can create pre-organized cavities that are selective for specific metal ions. For example, derivatives of trans-1,2-diaminocyclohexane have been used to synthesize complex ligands containing pyridine (B92270) dicarboxamide moieties. analis.com.my While this research used the 1,2-isomer, the principle of using the cyclohexane diamine to limit the arrangements of the coordinating arms is directly applicable. The synthesis of N-benzylated derivatives of cyclam (1,4,8,11-tetraazacyclotetradecane) demonstrates how modifying a macrocycle's structure affects its coordination properties with metals like copper(II) and nickel(II). rsc.org Similarly, incorporating the cyclohexane-1,4-diamine unit can impart specific geometric constraints and properties to the resulting metal complexes.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. precisepeg.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component, and cyclohexane-1,4-diamine is frequently used in its construction. medchemexpress.commedchemexpress.comszabo-scandic.com
Linkers containing cycloalkane structures like cyclohexane introduce rigidity, which helps to maintain the PROTAC's structural integrity in biological systems. precisepeg.com This can lead to improved pharmacokinetics and bioavailability. precisepeg.com Cyclohexane-1,4-diamine is specifically used as a linker component in the synthesis of PROTACs such as TYD-68, a potent and selective TYK2 degrader. medchemexpress.commedchemexpress.comszabo-scandic.com Various linker-conjugates based on the cyclohexane-diamine core have been synthesized, including 5-Aminothalidomide-cyclohexane and Thalidomide-NH-cyclohexane-NH-Ph-NH2, which are designed for the synthesis of advanced PROTAC molecules. medchemexpress.eu
| PROTAC / Linker Conjugate | Application/Description | Reference(s) |
| TYD-68 | A potent and selective Tyrosine Kinase 2 (TYK2) degrader. | medchemexpress.commedchemexpress.comszabo-scandic.com |
| 5-Aminothalidomide-cyclohexane | An E3 ligase ligand-linker conjugate for PROTAC synthesis. | medchemexpress.eu |
| Thalidomide-NH-cyclohexane-NH-Ph-NH2 | An E3 Ligase Ligand-Linker Conjugate used to synthesize erf3a Degrader-2. | medchemexpress.eu |
| Piperazine-Pyrimidine-Cyclohexane-COOEt | A PROTAC linker used in the synthesis of a SMARCA2/4-degrader. | medchemexpress.eu |
Dendrimers are highly branched, tree-like macromolecules with well-defined structures. qub.ac.uk The symmetrical nature of cyclohexane-1,4-diamine makes it a suitable core molecule for the synthesis of these complex architectures. For example, Janus dendrimers have been synthesized using a (1R,2R)-cyclohexane-1,2-diamine core, where the diamine serves to couple two different dendritic fragments. nih.gov
In supramolecular chemistry, cyclohexane-1,4-diamine acts as a tecton, or building block, for the construction of larger assemblies through non-covalent interactions like hydrogen bonding. Research has shown that trans-1,4-diaminocyclohexane can self-assemble with trinuclear triphenylboroxine through the formation of coordinative N→B bonds. unison.mx In the solid state, this assembly results in a discrete molecular structure featuring a 2:1 ratio of the boroxine (B1236090) to the diamine, which is further organized into a 3D network by hydrogen bonds. unison.mx Additionally, derivatives such as trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine have been shown to be effective host compounds for forming host-guest complexes with various aniline (B41778) derivatives. researchgate.net The formation of supramolecular gels has also been reported from the reaction of 1,3-cyclohexane diamine with isocyanate derivatives, driven by the formation of intermolecular hydrogen bonds between urea (B33335) moieties. mdpi.com
Stereochemical Control in Cyclohexane-1,4-diamine Derivative Synthesis
The non-planar, chair-like conformation of the cyclohexane ring, combined with the spatial orientation of its two amine functionalities, gives rise to critical stereoisomers, namely cis and trans. This inherent stereoisomerism is the foundation upon which the stereochemical control of its derivatives is built. The ability to selectively synthesize one stereoisomer over another is a cornerstone of modern organic synthesis, as the spatial arrangement dramatically influences a molecule's properties and interactions.
Diastereoselective and Enantioselective Synthetic Approaches
The development of synthetic routes that afford specific diastereomers or enantiomers of Cyclohexane-1,4-diamine derivatives is an area of intensive research. Such stereoselective syntheses are crucial for producing enantiomerically pure compounds, particularly for applications in catalysis and pharmaceuticals. myuchem.com
Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of complex cyclohexane frameworks. For instance, one-pot cascade reactions involving β-dicarbonyl compounds, nitroalkenes, and α,α-dicyanoolefins can produce highly functionalized cyclohexane derivatives. rsc.org These reactions, often employing a small amount of a chiral organocatalyst like a bifunctional amino-squaramide, can generate multiple stereogenic centers with exceptional control. rsc.orgnih.gov By optimizing reaction conditions, such as the choice of base and solvent, researchers have achieved excellent yields and stereoselectivities. nih.gov For example, the use of a quinine-derived amino-squaramide catalyst in dichloromethane, with triazabicyclodecene (TBD) as a base, has proven effective in synthesizing cyclohexane derivatives with five stereogenic centers, yielding high diastereomeric ratios (>30:1) and enantiomeric excesses (up to 99% ee). rsc.orgnih.gov
Metal-catalyzed reactions also play a significant role in the stereoselective synthesis of cyclohexane derivatives. Chiral nickel(II) complexes, particularly those incorporating derivatives of chiral diamines like (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine, are effective catalysts for enantioselective Michael additions. researchgate.net These catalytic systems have been successfully applied to the synthesis of precursors for bioactive molecules, such as γ-aminobutyric acid (GABA) derivatives and polyfunctional alicyclic compounds. researchgate.net
The following table summarizes selected stereoselective synthetic methods for producing cyclohexane derivatives, highlighting the catalysts used and the stereochemical outcomes achieved.
| Reaction Type | Reactants | Catalyst/Conditions | Stereoselectivity | Reference |
| Organocatalytic Cascade | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | 1 mol% amino-squaramide, 20 mol% TBD in CH₂Cl₂ | >30:1 dr, 98-99% ee | rsc.orgnih.gov |
| Michael-Aldol Cascade | Curcumins, Arylidenemalonates | aq. KOH, TBAB (phase transfer catalyst) | Complete diastereoselectivity | beilstein-journals.org |
| Reductive Cope Rearrangement | 1,5-dienes | Hantzsch ester / HOT-salt | Good to excellent diastereoselectivity | nsf.gov |
| Enantioselective Michael Addition | Diethyl malonate, Nitroalkenes | Ni(II) complex with (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine | High enantioselectivity | researchgate.net |
Table 1: Examples of Diastereoselective and Enantioselective Syntheses of Cyclohexane Derivatives.
Influence of Isomerism on Derivative Reactivity and Selectivity
The cis and trans isomerism of the Cyclohexane-1,4-diamine core has a profound influence on the reactivity and selectivity of its derivatives. These isomers possess distinct conformational preferences and reactivity profiles. The trans-isomer predominantly adopts a rigid diequatorial conformation, which results in a more linear and defined structure compared to the more flexible cis-isomer. This conformational rigidity makes trans-Cyclohexane-1,4-diamine derivatives exceptional scaffolds in asymmetric synthesis.
The spatial orientation of the amine groups directly impacts their reactivity. In multicomponent reactions, the differing accessibility of the amino groups in cis and trans isomers can lead to different products. For example, in a three-component reaction with triethyl orthoformate and diethyl phosphite, 1,4-diamines typically undergo substitution at both amino moieties. researchgate.net However, the specific geometry of the starting isomer can influence reaction rates and product yields.
A compelling example of the influence of isomerism is found in the field of Proteolysis Targeting Chimeras (PROTACs). A study on a PROTAC linker containing a cyclohexyl group revealed that a single stereochemical inversion from trans to cis dramatically altered the molecule's properties. nih.gov The derivative with the trans-cyclohexyl linker exhibited a rigid, extended conformation. In contrast, the cis-linker derivative adopted a folded-back conformation, creating a network of intramolecular contacts. nih.gov This conformational difference, dictated by the isomerism of the cyclohexane ring, led to significant variations in binding affinity for the target protein and, ultimately, a difference in the biological degradation activity of the PROTAC. nih.gov The trans isomer, despite having weaker binary binding, proved to be a more cooperative and effective degrader. nih.gov
The table below contrasts the key characteristics and reactivity implications of cis and trans isomers of Cyclohexane-1,4-diamine derivatives.
| Feature | cis-Isomer Derivative | trans-Isomer Derivative | Reference |
| Conformation | More flexible, can undergo ring flipping; axial-equatorial or equatorial-axial amine groups. | Conformationally rigid; strongly favors a diequatorial arrangement of amine groups. | |
| Structure | Bent or folded geometry. | Linear, extended, and well-defined geometry. | nih.gov |
| Reactivity | Reactivity can be influenced by interconversion between conformers. | The fixed spatial relationship between functional groups allows for precise control in synthesis. | |
| Application in Asymmetric Synthesis | Less commonly used as a chiral scaffold due to flexibility. | Exceptional scaffold for directing the stereochemical course of a reaction. | |
| Example: PROTAC Linker | Collapses into a folded-back conformation, leading to higher binary binding affinity but lower degradation activity. | Exhibits a rigid, "stick-out" conformation, resulting in weaker binary binding but enhanced cooperative degradation. | nih.gov |
Table 2: Comparison of cis- and trans-Isomer Derivatives of Cyclohexane-1,4-diamine.
Advanced Applications in Polymer Science and Materials Engineering
Cyclohexane-1,4-diamine, with its distinct stereoisomers and bifunctional nature, serves as a crucial building block in the realm of advanced polymer science. Its incorporation into polymer backbones imparts a unique combination of properties, including high thermal stability, mechanical robustness, and specific optical characteristics. The rigid, non-planar cyclohexane (B81311) ring structure, along with the orientation of its amine groups (cis or trans), allows for precise tuning of polymer architecture and performance.
Cyclohexane 1,4 Diamine in Medicinal and Biological Chemistry Research
Development of Cyclohexane-1,4-diamine-based Pharmaceutical Intermediates
The unique structural features of cyclohexane-1,4-diamine make it a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its bifunctionality allows it to serve as a cornerstone for constructing diverse molecular architectures. The trans-isomer, with its rigid and well-defined chair conformation, is particularly useful for creating specific, stereochemically controlled structures. This is critical in drug design, where the three-dimensional arrangement of functional groups is paramount for effective interaction with biological targets.
One of the key applications of cyclohexane-1,4-diamine as an intermediate is in the synthesis of PROTACs (Proteolysis Targeting Chimeras). For instance, it has been used as a linker in the synthesis of TYD-68, a potent and selective degrader of Tyrosine Kinase 2 (TYK2), which has shown therapeutic efficacy in preclinical models of psoriasis. medchemexpress.com The cyclohexane-1,4-diamine core provides the necessary rigidity and spacing to effectively bring the target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
Furthermore, the amine groups of cyclohexane-1,4-diamine can be protected, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization. This mono-protected intermediate, such as trans-N-Boc-1,4-cyclohexanediamine, is a versatile building block for the stepwise synthesis of more complex molecules, enabling the controlled introduction of various substituents to fine-tune the pharmacological properties of the final compound.
The development of efficient synthetic routes to produce pure stereoisomers of cyclohexane-1,4-diamine and its derivatives is an active area of research. For example, transaminases are being explored for the stereoselective production of trans-4-substituted cyclohexane-1-amines, which are key intermediates in the synthesis of drugs like the antipsychotic cariprazine. This biocatalytic approach offers a more efficient and environmentally friendly alternative to traditional chemical methods.
Design and Synthesis of Biologically Active Cyclohexane-1,4-diamine Derivatives
The cyclohexane-1,4-diamine scaffold has been extensively utilized in the design and synthesis of a wide range of biologically active molecules. By modifying the amine groups with various substituents, medicinal chemists can create libraries of compounds with tailored activities against different diseases.
A significant area of research has been the development of platinum-based anticancer agents that are analogues of the clinically used drug oxaliplatin (B1677828). Oxaliplatin contains a (1R,2R)-diaminocyclohexane ligand. Researchers have explored replacing this with cyclohexane-1,4-diamine and its derivatives to create novel platinum(II) and platinum(IV) complexes with improved efficacy and the ability to overcome drug resistance. nih.govrsc.org
Pt(IV) complexes based on (SP-4-2)-dichlorido(cyclohexane-1,4-diamine)platinum(II), also known as kiteplatin, have shown promising antitumor activity. researchgate.net These Pt(IV) complexes are considered prodrugs that are reduced in the hypoxic tumor environment to release the active Pt(II) species. By attaching bioactive molecules as axial ligands to the Pt(IV) center, researchers have created multi-action agents. For example, complexes with the histone deacetylase inhibitor 2-(2-propynyl)octanoic acid have demonstrated nanomolar cytotoxicity against several cancer cell lines. researchgate.net
Studies on oxaliplatin derivatives with substituted cyclohexane-1,2-diamine ligands have shown that the position and stereochemistry of substituents on the cyclohexane (B81311) ring can significantly impact anticancer activity. For instance, {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) was found to be as potent as oxaliplatin in vitro but demonstrated superior efficacy in a murine leukemia model, with a higher maximum tolerated dose and a greater increase in lifespan for the treated animals. nih.govbath.ac.ukacs.orgnih.gov This highlights the potential for fine-tuning the therapeutic index of platinum-based drugs by modifying the diamine ligand.
Table 1: Cytotoxicity of selected Oxaliplatin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oxaliplatin | CH1 (ovarian carcinoma) | 0.45 | nih.gov |
| {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) | CH1 (ovarian carcinoma) | 0.43 | nih.gov |
| Oxaliplatin | HCT-116 (colon carcinoma) | 0.38 | nih.gov |
| {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) | HCT-116 (colon carcinoma) | 0.61 | nih.gov |
| [PtCl2(trans-1,2-diamino-4-cyclohexene)] | A431 (cervical carcinoma) | 0.23 | nih.gov |
Derivatives of cyclohexane-1,4-diamine have shown significant potential as antimicrobial agents. A library of 27 symmetrical trans-cyclohexane-1,4-diamine derivatives was synthesized and evaluated for their antimycobacterial properties. cabidigitallibrary.org Structure-activity relationship (SAR) studies revealed that compounds with substitutions at the para position of a benzene (B151609) ring attached to the diamine nitrogen had greater antimycobacterial potential. Specifically, a propyl group at the para position resulted in the highest activity. cabidigitallibrary.org
In another study, adamantyl-based cyclohexane diamine derivatives were synthesized and screened against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net While the compounds showed moderate to weak activity against M. tuberculosis, they exhibited potent to moderate activity against MRSA. One compound, in particular, demonstrated improved inhibitory activity compared to oxacillin. researchgate.net
Furthermore, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were found to be highly active against various Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) significantly lower than the standard drug tetracycline. epa.gov These compounds were also found to be non-hemolytic, indicating a degree of selectivity for bacterial cells over mammalian red blood cells. epa.gov The introduction of long-chain acetylenic groups into the aromatic rings of cyclohexane-1,2-diamine derivatives also yielded compounds with significant activity against M. tuberculosis. cabidigitallibrary.org
Table 2: Antimicrobial Activity of Selected Cyclohexane-1,4-diamine Derivatives
| Compound Type | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Symmetrical trans-cyclohexane-1,4-diamine derivatives | Mycobacterium tuberculosis | Para-substituted derivatives showed higher activity; para-propyl group was optimal. | cabidigitallibrary.org |
| Adamantyl-based cyclohexane diamine derivatives | MRSA | Potent to moderate activity, with one compound outperforming oxacillin. | researchgate.net |
The cyclohexane-1,4-diamine scaffold has been successfully employed in the development of inhibitors for mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1). MALT1 is a paracaspase that plays a crucial role in NF-κB signaling, making it a promising target for the treatment of B-cell lymphomas and autoimmune diseases. nih.govresearchgate.netresearchgate.net
Researchers have discovered and optimized a novel series of allosteric MALT1 inhibitors based on a (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamine core. nih.govresearchgate.net X-ray crystallography confirmed that these compounds bind to an induced allosteric site in the MALT1 protein. One of the lead compounds from this series demonstrated single-digit micromolar potency in cellular assays and was highly selective. nih.gov This compound also exhibited an excellent pharmacokinetic profile in rats, with low clearance and high oral bioavailability, making it a promising candidate for further development as an anti-inflammatory or immunomodulatory agent. nih.gov The discovery of these allosteric inhibitors provides a new avenue for modulating MALT1 activity and treating related diseases. google.com
Cyclohexane-1,4-diamine and its derivatives are being investigated for their potential as analgesic agents, primarily through their action on P2X3 receptors. smolecule.com P2X3 receptors are ATP-gated ion channels that are predominantly expressed in sensory neurons and are involved in the transmission of pain signals. mdpi.com Antagonists of these receptors are therefore of great interest for the development of novel pain therapies.
Research has shown that certain cyclohexane-1,4-diamine derivatives can act as antagonists at P2X3 receptors, inhibiting the binding of ATP. smolecule.com This suggests a potential role for these compounds in modulating P2X3-mediated signaling pathways, which could be beneficial for treating conditions such as neuropathic pain. The rigid structure of the cyclohexane-1,4-diamine core is thought to be important for positioning the necessary pharmacophoric groups to achieve effective receptor antagonism. Further research in this area is focused on optimizing the potency and selectivity of these compounds to develop clinically viable analgesic drugs. nih.gov
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the development of various cancers. nih.govfrontiersin.org Consequently, inhibitors of this pathway are being pursued as potential anticancer therapeutics. The cyclohexane-1,4-diamine moiety has been incorporated into the structure of some Hedgehog pathway inhibitors.
One such example is the derivative of Sant-75, a known Hedgehog-pathway inhibitor. The scaffold of Sant-75 includes an N-propyl-cyclohexane-1,4-diamine motif. beilstein-journals.org SAR studies have shown that the substitution pattern on the nitrogen atom of the trans-1,4-diaminocyclohexane moiety is crucial for the activity of these compounds as Hedgehog-pathway inhibitors. beilstein-journals.org By modifying this part of the molecule, for instance by capping the free amino group with various acyl chlorides, researchers have been able to modulate the activity and metabolic stability of these inhibitors. beilstein-journals.org This highlights the importance of the cyclohexane-1,4-diamine scaffold in orienting the key interacting groups for effective inhibition of the Hedgehog pathway.
Ligand Design for Metallodrugs and Bioinorganic Applications
The rigid and versatile stereochemistry of the cyclohexane-1,4-diamine scaffold makes it a valuable component in the design of ligands for metallodrugs and other bioinorganic applications. Its ability to form stable complexes with a variety of metals allows for the fine-tuning of the electronic and steric properties of the resulting coordination compounds, influencing their biological activity and targeting capabilities. The trans- and cis-isomers of cyclohexane-1,4-diamine offer distinct conformational preferences, which chemists can exploit to create specific three-dimensional structures that are crucial for interacting with biological macromolecules.
Platinum Complexes in Chemotherapy Research
In the field of cancer chemotherapy, there is a continuous search for new platinum-based drugs that can overcome the limitations of clinically approved agents like cisplatin (B142131), carboplatin, and oxaliplatin, such as severe side effects and drug resistance. nih.govnih.gov Cyclohexane-1,4-diamine has emerged as a key ligand in the development of next-generation platinum complexes.
A notable example is the Pt(II) complex [PtCl₂(cis-1,4-DACH)], known as kiteplatin, which incorporates a structural isomer of the 1R,2R-diaminocyclohexane (DACH) ligand found in oxaliplatin. nih.gov Research has shown that kiteplatin is active against cancer cell lines that have developed resistance to both cisplatin and oxaliplatin, suggesting it has a different spectrum of activity and mechanism of overcoming resistance. nih.gov Further research into kiteplatin derivatives, such as cis,trans,cis-[PtCl₂(DCA)₂(cis-1,4-DACH)] (where DCA is dichloroacetate), has demonstrated significant cytotoxicity against human pancreatic carcinoma cells. mdpi.com The rationale is that modifying the ligands, including the diamine component, can alter the drug's accumulation in cancer cells, its interaction with DNA, and its ability to evade resistance mechanisms. mdpi.comnih.gov
Platinum(IV) complexes are also being extensively investigated as prodrugs that can be activated within the tumor environment. These Pt(IV) compounds offer greater stability and the potential for oral administration. nih.govscirp.org The axial positions on the Pt(IV) center allow for the attachment of additional ligands that can modulate the complex's properties, such as lipophilicity and reduction potential, which are essential for good cytotoxicity. nih.gov For instance, Pt(IV) derivatives of oxaliplatin analogues containing ligands like trans-1,2-diamino-4-cyclohexene have shown the ability to overcome oxaliplatin resistance. nih.gov The strategic design of these complexes, leveraging the structural features of diamine ligands like cyclohexane-1,4-diamine, is a promising avenue for developing more effective and better-tolerated anticancer therapies. acs.org
Table 1: Selected Platinum Complexes with Cyclohexane-1,4-diamine Ligands in Chemotherapy Research
| Complex Name/Formula | Ligand | Key Research Finding | Reference |
|---|---|---|---|
| Kiteplatin ([PtCl₂(cis-1,4-DACH)]) | cis-1,4-diaminocyclohexane (cis-1,4-DACH) | Active against cisplatin- and oxaliplatin-resistant cancer cell lines. | nih.gov |
| cis,trans,cis-[PtCl₂(DCA)₂(cis-1,4-DACH)] | cis-1,4-diaminocyclohexane (cis-1,4-DACH) | Exhibits high cytotoxicity against human pancreatic carcinoma cells. | mdpi.com |
Coordination Chemistry with Transition Metals for Biological Probes
The coordination of cyclohexane-1,4-diamine with transition metals is not limited to therapeutic agents but also extends to the development of sophisticated biological probes for sensing and imaging. The defined structure of the diamine ligand helps in creating specific coordination environments for metal ions, which is essential for designing selective molecular sensors. nih.govnih.gov
One innovative application involves using trans-cyclohexane-1,4-diamine as a linker to construct a ratiometric fluorescent sensor for ferrous ions (Fe²⁺). nih.gov In this design, a blue-emitting coumarin (B35378) fluorophore was tethered to a green-emitting calcein (B42510) molecule via the diamine linker. The resulting probe, FlCFe1, exhibits two distinct emission peaks. The presence of Fe²⁺ causes a change in the ratio of these emissions, allowing for quantitative detection. Such probes are valuable tools for imaging labile iron pools within cells, which is crucial for understanding cellular processes where iron plays a key role. nih.gov
In another area, trans-1,4-diaminocyclohexane has been used to synthesize new macrocyclic ligands for paramagnetic lanthanide metal complexes, such as Gadolinium(III) and Ytterbium(III). nih.gov These complexes are being explored as potential contrast agents for Magnetic Resonance Imaging (MRI). The rigidity of the cyclohexane ring helps to create a well-defined and stable chelate structure around the metal ion. This structural integrity is crucial for ensuring the agent's stability in vivo and for modulating the relaxation times of water protons, which enhances MRI image quality. nih.gov The design of these macrocycles aims to create a large open space around the coordinated water molecule, facilitating rapid water exchange and thereby improving relaxivity. nih.gov
Table 2: Cyclohexane-1,4-diamine in Biological Probes
| Probe/Complex Type | Ligand Component | Metal Ion | Application | Reference |
|---|---|---|---|---|
| Ratiometric Sensor FlCFe1 | trans-cyclohexane-1,4-diamine (as linker) | N/A (senses Fe²⁺) | Fluorescent imaging of ferrous ions (Fe²⁺) in cells. | nih.gov |
| Macrocyclic Complex | trans-1,4-diaminocyclohexane (as part of macrocycle) | Gd(III), Yb(III) | Potential contrast agents for Magnetic Resonance Imaging (MRI). | nih.gov |
Target Identification and Detailed Mechanism of Action Studies of Cyclohexane-1,4-diamine Derivatives
Identifying the specific biological targets and elucidating the mechanism of action of cyclohexane-1,4-diamine derivatives are critical steps in their development as therapeutic agents. The diamine scaffold serves as a versatile building block, enabling the creation of molecules that can interact with a range of biological targets through diverse mechanisms.
One powerful strategy involves dimerization. For example, linking two aryl diketoacid molecules via a cyclohexane-1,4-trans-diamine linker generated potent, cell-permeable inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for diabetes and obesity. nih.gov Crystal structure analysis revealed that these dimeric compounds bind to the active site of PTP1B, but in an inactive, open conformation, which is a novel inhibitory mechanism for this class of compounds. nih.gov
In the realm of cancer, derivatives of cyclohexane-1,4-diamine are being developed to target specific signaling pathways. The compound Sant-75, a Smoothened (Smo) receptor antagonist, features an N-propyl-cyclohexane-1,4-diamine moiety. beilstein-journals.org The Smoothened receptor is a critical component of the Hedgehog signaling pathway, which is often dysregulated in various cancers. By inhibiting Smo, Sant-75 and its derivatives can block this pathway, thereby inhibiting cancer cell proliferation. beilstein-journals.org
Furthermore, cyclohexane-1,4-diamine is a recognized linker for creating Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. For instance, cyclohexane-1,4-diamine has been incorporated into the synthesis of TYD-68, a highly potent and selective degrader of Tyrosine Kinase 2 (TYK2), a target for autoimmune diseases like psoriasis. medchemexpress.com
In the context of infectious diseases, symmetrical trans-cyclohexane-1,4-diamine derivatives have been synthesized and evaluated for their antimycobacterial properties. Studies have shown that these compounds exhibit significant activity against Mycobacterium tuberculosis, with the potency being influenced by the nature of substituents on the aromatic rings attached to the diamine. researchgate.net
Table 3: Target and Mechanism of Action of Cyclohexane-1,4-diamine Derivatives
| Derivative Class | Biological Target | Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|---|
| Aryl diketoacid dimers | Protein Tyrosine Phosphatase 1B (PTP1B) | Binds to the active site in an inactive, open conformation (noncompetitive inhibition). | Diabetes, Obesity | nih.gov |
| Sant-75 derivatives | Smoothened (Smo) receptor | Antagonizes the Smo receptor, inhibiting the Hedgehog signaling pathway. | Cancer | beilstein-journals.org |
| PROTAC Linker (e.g., in TYD-68) | Tyrosine Kinase 2 (TYK2) | Acts as a linker in a PROTAC molecule to induce proteasomal degradation of the target protein. | Autoimmune Disease (Psoriasis) | medchemexpress.com |
| Symmetrical diamine derivatives | Mycobacterium tuberculosis | Inhibits mycobacterial growth. | Infectious Disease (Tuberculosis) | researchgate.net |
Catalysis and Coordination Chemistry of Cyclohexane 1,4 Diamine
Cyclohexane-1,4-diamine as a Ligand in Asymmetric Catalysis
The application of cyclohexane-1,4-diamine derivatives as ligands in asymmetric catalysis is a testament to the importance of stereochemistry in directing chemical reactions. The rigid structure of the cyclohexane (B81311) ring provides an excellent framework for creating a chiral environment around a metal center, which is crucial for achieving high enantioselectivity.
The design of effective chiral ligands often begins with a robust and stereochemically defined scaffold, a role for which cyclohexanediamine (B8721093) isomers are well-suited. While the trans-1,2-isomer is more commonly employed due to its C2 symmetry, trans-1,4-cyclohexanediamine also serves as a critical building block for specific ligand types.
A primary strategy for ligand synthesis involves the reaction of the diamine with other molecules to create more complex, often tetradentate, ligands. For instance, trans-1,4-cyclohexanediamine is utilized in the synthesis of Salen-type ligands. This is achieved through a condensation reaction with two equivalents of a substituted salicylaldehyde, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde. metu.edu.tr The resulting Schiff base ligand provides a planar N2O2 coordination sphere for metal ions.
Another approach involves N-alkylation or acylation of the amine groups to introduce various functionalities. For example, reacting the diamine with agents like methyl iodide or acyl chlorides allows for the attachment of new groups that can tune the steric and electronic properties of the final ligand. researchgate.net These modifications are fundamental to creating a diverse library of ligands tailored for specific catalytic applications. The general synthetic scheme for these ligands often involves simple, high-yielding steps, making them accessible for broader use. metu.edu.trresearchgate.net
The stereochemistry of the ligand is a paramount factor in determining the enantioselectivity of a catalytic reaction. The rigid chair conformation of the cyclohexane backbone fixes the spatial orientation of the substituents on the nitrogen atoms, creating a well-defined chiral pocket around the catalyst's active site. This chiral environment dictates how a substrate approaches the metal center, favoring the formation of one enantiomer of the product over the other.
Studies on ligands derived from the related trans-1,2-cyclohexanediamine provide clear evidence of this principle. In copper-catalyzed conjugate addition reactions, the chirality of the ligand directly controls the stereochemical outcome. mdpi.com For example, using a bis(NHC) ligand prepared from (S)-leucinol and (±)-trans-1,2-cyclohexanediamine resulted in the (R)-enantiomer of the product with 97% enantiomeric excess (ee). mdpi.com Conversely, using the ligand prepared from (R)-leucinol afforded the (S)-enantiomer with the same high level of selectivity. mdpi.com
This demonstrates that the stereocenters on the ligand backbone and on any appended chiral side arms work in concert to establish the asymmetric induction. The steric hindrance and electronic interactions within the catalyst-substrate complex during the transition state determine the energy barrier for the formation of each enantiomer, with the lower energy pathway leading to the major product. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that steric repulsion between the substrate and the ligand in the transition state is often the key factor governing enantioselectivity.
Ligands derived from cyclohexanediamines have proven effective in a range of important asymmetric reactions. The specific application is often determined by the nature of the ligand and the coordinated metal.
Salen-type ligands synthesized from trans-1,4-cyclohexanediamine are particularly useful in creating chiral catalysts for asymmetric epoxidation and aziridination reactions. metu.edu.tr These transformations are fundamental for producing chiral building blocks for the pharmaceutical and fine chemical industries.
While many examples utilize the 1,2-isomer, the principles extend to ligands derived from the 1,4-diamine. These catalysts are highly effective in various C-C bond-forming reactions.
Table 1: Applications of Cyclohexanediamine-Derived Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst/Ligand Source | Substrates | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Conjugate Addition | Cu(I) / bis(NHC) from trans-1,2-diamine | 2-Cyclohexen-1-one + Et₂Zn | 97% ee | mdpi.com |
| Michael Addition | Ni(II) / (R,R)-1,2-diamine derivative | Nitrostyrene + Diethyl malonate | 96% ee | |
| Asymmetric Hydrogenation | Mn(I) / PNNP ligand from (R,R)-1,2-diamine | Acetophenones | Up to 85% ee |
Metal Complexation Chemistry of Cyclohexane-1,4-diamine
Cyclohexane-1,4-diamine acts as a bidentate ligand, coordinating to metal centers through the lone pairs of electrons on its two nitrogen atoms. This interaction forms the basis of a rich coordination chemistry, leading to the synthesis of a variety of metal complexes with diverse structures and properties.
Metal complexes of cyclohexane-1,4-diamine and its derivatives are typically synthesized by reacting the pre-formed ligand with a metal salt in a suitable solvent. ontosight.ai For example, a Schiff base ligand, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine, was used to prepare its Co(II) complex. ontosight.airesearchgate.net The synthesis generally involves mixing the ligand and a metal salt, such as cobalt(II) chloride or zinc(II) nitrate, in a solvent like ethanol (B145695) and refluxing the mixture. ijettjournal.org The choice of metal salt, solvent, and reaction conditions can influence the final structure and stoichiometry of the complex. ijettjournal.orgrsc.org
Once synthesized, these complexes are thoroughly characterized using a suite of analytical techniques.
FTIR Spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N imine or N-H amine bands. ijettjournal.org
UV-Vis Spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal center.
NMR Spectroscopy is employed to elucidate the structure of diamagnetic complexes (like those of Zn(II)) in solution.
Elemental Analysis determines the empirical formula of the complex, confirming its stoichiometry. ijettjournal.org
Mass Spectrometry confirms the molecular weight of the complex. ijettjournal.org
Thermal Analysis (TGA/DTA) is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. ijettjournal.org
The precise three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons within the molecule (electronic structure) are critical to understanding the properties of a coordination compound.
Electronic Structure: The electronic structure is investigated using a combination of experimental techniques and theoretical calculations.
UV-Vis-NIR Spectroscopy probes the electronic transitions between molecular orbitals. In oxidized metal-salen complexes, intense low-energy transitions in the near-infrared (NIR) region can indicate the formation of a ligand radical, where the electron has been removed from the ligand rather than the metal. nih.govacs.org
Magnetic Susceptibility measurements determine the number of unpaired electrons in the complex, which is crucial for assigning the oxidation state of the metal and understanding magnetic properties. nih.govnih.gov
Density Functional Theory (DFT) calculations provide theoretical models of the geometric and electronic structures. nih.govacs.org These calculations can predict bond lengths and angles, simulate electronic spectra, and determine the distribution of spin density in paramagnetic species, clarifying whether an oxidation is metal-centered or ligand-centered. nih.govnih.gov For example, in a series of one-electron oxidized Group 10 metal-salen complexes, DFT calculations helped to explain the degree of electronic communication between the two halves of the ligand, mediated by the central metal ion. acs.org
Table 2: Selected Bond Lengths in Metal Complexes Derived from Cyclohexanediamine-Type Ligands
| Complex | Metal Center | Bond | Bond Length (Å) | Reference |
|---|---|---|---|---|
| [Co(Bn-CDPy3)Cl]Cl₂ | Co(III) | Co(1)–N(1) (amine) | 1.961(2) | nih.gov |
| [Co(Bn-CDPy3)Cl]Cl₂ | Co(III) | Co(1)–N(2) (amine) | 2.016(2) | nih.gov |
| [Co(Bn-CDPy3)Cl]Cl₂ | Co(III) | Co(1)–Cl(1) | 2.241(1) | nih.gov |
| [Fe(Bn-CDPy3)Cl]ClO₄ | Fe(II) | Fe(1)–N(1) (amine) | 2.236(1) | nih.gov |
| [Fe(Bn-CDPy3)Cl]ClO₄ | Fe(II) | Fe(1)–N(2) (amine) | 2.268(1) | nih.gov |
| [CuSal]⁺ | Cu(III) | Cu–O (avg) | 1.86 | nih.gov |
| [CuSal]⁺ | Cu(III) | Cu–N (avg) | 1.93 | nih.gov |
Note: The ligands Bn-CDPy3 and Sal are derived from the related trans-1,2-cyclohexanediamine, but illustrate typical bond lengths in such coordination complexes.
Applications in Homogeneous and Heterogeneous Catalysis
Cyclohexane-1,4-diamine serves as a versatile scaffold for the development of ligands used in both homogeneous and heterogeneous catalysis. Its derivatives have been successfully employed in a range of metal-catalyzed reactions, demonstrating significant activity and selectivity.
In homogeneous catalysis, ligands derived from cyclohexane-1,4-diamine are instrumental. For instance, novel binuclear PNP ligands built on a cyclohexyldiamine framework have been synthesized for use in chromium-catalyzed selective ethylene (B1197577) oligomerization. researchgate.net When the two PNP sites are positioned at the para-positions of the cyclohexyl scaffold, the catalytic system, comprising the PNP ligand, Cr(acac)₃, and methylaluminoxane (B55162) (MAO), shows high activity for the selective tri/tetramerization of ethylene. researchgate.net
Complexes of cyclohexane-1,4-diamine with various transition metals have shown catalytic potential. A cobalt(II) complex with a ligand derived from cyclohexane-1,4-diamine and (3,4-dichlorophenyl)methylidene groups is noted for its potential applications in catalysis. ontosight.ai Similarly, Schiff base complexes of copper(II), cobalt(II), and manganese(II) derived from (±)trans-1,2-cyclohexanediamine have been evaluated as homogeneous catalysts for the oxidation of styrene (B11656) using tert-butyl hydroperoxide (TBHP) as the oxidant.
In the realm of heterogeneous catalysis, these complexes can be immobilized on solid supports. A copper(II) Schiff base complex was encapsulated within the nanopores of zeolite Y. This heterogeneous catalyst demonstrated activity in the oxidation of styrene, showcasing a practical application of immobilizing such complexes. Another example of heterogeneous catalysis involves the use of a Raney Ni catalyst for the highly selective amination of 1,4-cyclohexanediol (B33098) with ammonia (B1221849) to produce 1,4-cyclohexanediamine in nearly quantitative yields. nih.govrsc.org This process is significant for producing the diamine from renewable resources, as the precursor can be derived from lignin (B12514952). rsc.org Furthermore, the production of trans-1,4-diaminocyclohexane can be achieved through the hydrogenation of p-phenylenediamine (B122844) using catalysts like ruthenium on an alumina (B75360) support, with the addition of an alkaline earth metal oxide to act as a co-catalyst. google.com A heterogeneous Fe-N-C catalyst, featuring iron ions within a graphitic nitrogen-doped carbon support, has also been effectively used for the aerobic dehydrogenation of hydrazones to form diazo compounds. acs.org
Table 1: Research Findings in Catalysis using Cyclohexane-1,4-diamine Derivatives
| Catalyst System | Type | Application | Key Findings | Reference(s) |
| Binuclear PNP-Cr(acac)₃/MAO | Homogeneous | Ethylene Oligomerization | High catalytic activity (up to 3887.7 kg·g⁻¹·h⁻¹) with 84.5% total selectivity for 1-hexene (B165129) and 1-octene. | researchgate.net |
| Co(II), Mn(II) Schiff base complexes | Homogeneous | Styrene Oxidation | The complexes demonstrated catalytic activity for the oxidation of styrene using TBHP. | |
| Copper(II) Schiff base complex on Zeolite Y | Heterogeneous | Styrene Oxidation | The encapsulated complex was shown to be an active heterogeneous catalyst for the reaction. | |
| Raney Ni | Heterogeneous | Amination of 1,4-Cyclohexanediol | Achieved near-quantitative yield of 1,4-cyclohexanediamine from its diol precursor using ammonia. | nih.govrsc.org |
| Ruthenium on Alumina | Heterogeneous | Hydrogenation of p-phenylenediamine | Produces an isomer mixture of 1,4-diaminocyclohexane. | google.com |
| Fe-N-C Catalyst | Heterogeneous | Aerobic Dehydrogenation of Hydrazones | Enables the synthesis of various diazo compounds at room temperature using atmospheric oxygen. | acs.org |
Supramolecular Chemistry and Self-Assembly through Cyclohexane-1,4-diamine Motifs
The rigid, well-defined stereochemistry of the cyclohexane-1,4-diamine core, combined with the hydrogen-bonding capabilities of its amine groups, makes it an excellent building block in supramolecular chemistry and crystal engineering. ucl.ac.uk These features allow it to direct the self-assembly of molecules into larger, ordered architectures through non-covalent interactions.
One significant application is the formation of supramolecular gels. For example, mixing 1,3-cyclohexane diamine with an isocyanate derivative in various organic solvents leads to the rapid, in-situ formation of a stable supramolecular gel at room temperature. mdpi.comnih.gov This gelation is driven by the creation of urea (B33335) moieties, which then form intermolecular hydrogen bonds that construct a three-dimensional entangled fiber network. mdpi.comnih.gov These gels are thermally reversible, demonstrating the dynamic nature of the supramolecular assembly. mdpi.comnih.gov
In the field of crystal engineering, cyclohexane-1,4-diamine derivatives are used as "host" molecules to form inclusion complexes with "guest" molecules. acs.org Derivatives such as trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine have been shown to be effective hosts for enclathrating various aniline (B41778) guest solvents. researchgate.net The selectivity of these host-guest systems is highly dependent on the precise structure of the host molecule. acs.org For instance, subtle changes to the host structure can alter its preference for different guests like toluene (B28343) or ethylbenzene. acs.org The resulting complexes are stabilized by interactions such as classical hydrogen bonds. researchgate.net
Furthermore, the diamine motif is integral to the construction of coordination polymers and metal-organic frameworks. Schiff bases derived from cyclohexane-1,4-diamine have been used to create coordination polymers with metals like cadmium, cobalt, and silver. core.ac.uk The self-assembly process is governed by charge-assisted hydrogen bonds, such as those between ammonium (B1175870) groups and carboxylates, which can organize the ions into layered supramolecular structures. core.ac.uk The conformation of the cyclohexane ring and the orientation of the amine groups are crucial in dictating the final architecture of the assembled framework. analis.com.my
Table 2: Examples of Supramolecular Systems with Cyclohexane-1,4-diamine Motifs
| System Type | Components | Driving Force(s) | Resulting Structure | Reference(s) |
| Supramolecular Gel | 1,3-Cyclohexane diamine, Isocyanate derivative | Hydrogen bonding (Urea moieties) | Entangled 3D fiber network | mdpi.comnih.gov |
| Host-Guest Complex | trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine, Aniline derivatives | Hydrogen bonding, Host-guest interactions | Crystalline inclusion complexes (enclathrates) | researchgate.net |
| Ionic Co-crystal | Cyclohexane-1,4-diammonium, Pyridine-2-carboxylate | Charge-assisted hydrogen bonding | Supramolecular layers | core.ac.uk |
| Coordination Polymer | Salen type ligands from N,N′-bis(3-methoxysalicylidene)cyclohexane-1,2-diamine, Cerium salts | Metal-ligand coordination, Hydrogen bonding | Discrete mononuclear, binuclear, and 3D network structures | rsc.org |
Computational Chemistry and Theoretical Studies of Cyclohexane 1,4 Diamine
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape and predicting the reactivity of Cyclohexane-1,4-diamine. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric strain. The spatial arrangement of the two amine groups gives rise to cis and trans stereoisomers, each with distinct conformational preferences and reactivity profiles.
Conformational Analysis:
The trans isomer of Cyclohexane-1,4-diamine exists primarily in a diequatorial conformation, which is the most stable arrangement. The cis isomer, however, can undergo a chair-chair interconversion, leading to an equilibrium between axial-equatorial and equatorial-axial conformations. Quantum mechanical methods can accurately calculate the relative energies of these conformers. For instance, calculations at the DLPNO-CCSD(T) level of theory provide benchmark conformational energy values. nih.gov The choice of computational method and basis set can influence the accuracy of these predictions, with methods like MP2 and B3LYP showing good performance against higher-level theories. nih.gov
Reactivity Prediction:
Quantum chemical calculations are also employed to predict the reactivity of Cyclohexane-1,4-diamine. The nucleophilic nature of the amine groups makes them susceptible to reactions like acylation and alkylation. By calculating molecular properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and Fukui functions, researchers can identify the most probable sites for electrophilic and nucleophilic attack. acs.org For example, the lone pair of electrons on the nitrogen atoms, represented by the Highest Occupied Molecular Orbital (HOMO), indicates their propensity to act as nucleophiles. Natural Bond Orbital (NBO) analysis can further quantify the donor-acceptor interactions within the molecule, providing insights into its stability and the influence of substituents on its reactivity.
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as ONIOM, can be utilized for larger systems where Cyclohexane-1,4-diamine is part of a more complex structure, like a polymer or a biological macromolecule. These methods allow for a high-level quantum mechanical treatment of the reactive center while the rest of the system is described by a more computationally efficient molecular mechanics force field.
Recent advancements have seen the development of quantum chemistry-augmented neural networks for more accurate and generalizable reactivity predictions. arxiv.org These models leverage the strengths of both data-driven approaches and fundamental quantum chemical principles to predict reaction outcomes, such as regioselectivity and activation energies, with high accuracy. arxiv.org
| Computational Method | Mean Error (kcal/mol) vs. DLPNO-CCSD(T) |
| MP2 | 0.35 nih.gov |
| B3LYP | 0.69 nih.gov |
| HF theories | 0.81–1.0 nih.gov |
| MM3-00 | 1.28 nih.gov |
| MMFF94 | 1.30 nih.gov |
Molecular Dynamics Simulations of Cyclohexane-1,4-diamine Interactions with Biological and Material Systems
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of Cyclohexane-1,4-diamine and its derivatives in complex environments. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing valuable insights into their interactions with biological targets and material interfaces. nih.gov
Interactions with Biological Systems:
In the context of drug discovery, MD simulations are crucial for understanding how Cyclohexane-1,4-diamine-based ligands interact with proteins. For instance, simulations can reveal the stability of a ligand within the binding pocket of a target protein, the role of specific amino acid residues in binding, and the influence of water molecules on the ligand-protein complex. tandfonline.comacs.org These simulations can help to elucidate the mechanism of action of drugs and guide the optimization of lead compounds. For example, MD simulations have been used to confirm the stability of novel inhibitors within the binding site of Janus Kinase 3 (JAK3). tandfonline.com
Interactions with Material Systems:
Cyclohexane-1,4-diamine is a versatile building block in materials science, used in the synthesis of polymers and other advanced materials. MD simulations can be employed to study the conformational dynamics of polymer chains containing this diamine, their packing in the solid state, and their interactions with other components in a composite material. mdpi.com This information is vital for understanding and predicting the macroscopic properties of these materials, such as their mechanical strength, thermal stability, and permeability.
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic interactions. arxiv.org Force fields are sets of parameters that define the potential energy of the system as a function of the atomic coordinates. nih.gov Significant effort is dedicated to developing and validating force fields that can accurately reproduce experimental data and high-level quantum chemical calculations.
| Application Area | Key Insights from MD Simulations |
| Drug Discovery | Ligand binding stability, identification of key interacting residues, role of solvent. tandfonline.comacs.org |
| Materials Science | Polymer chain conformation, packing in solid state, interactions in composites. mdpi.com |
| Catalysis | Solvation effects on reaction mechanisms, catalyst-substrate interactions. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Studies for Cyclohexane-1,4-diamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Cyclohexane-1,4-diamine derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic or other desired effects.
The process of developing a QSAR model typically involves several steps:
Data Set Preparation: A series of Cyclohexane-1,4-diamine derivatives with known biological activities (e.g., IC50 values) is compiled. tandfonline.com
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum chemical.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the biological activity with a subset of the most relevant descriptors. nih.gov More advanced machine learning techniques like Artificial Neural Networks (ANN) can also be employed to capture non-linear relationships. tandfonline.comacs.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. nih.gov
Successful QSAR models can be used to predict the activity of new, unsynthesized Cyclohexane-1,4-diamine derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery or materials development. For instance, QSAR studies on pyrimidine-4,6-diamine derivatives have led to the design of potent JAK3 inhibitors. tandfonline.com
| Step | Description | Example Techniques |
| Data Set Preparation | Compiling compounds with known biological activities. | IC50 values for enzyme inhibition. tandfonline.com |
| Descriptor Calculation | Generating numerical representations of molecular structure. | Topological, physicochemical, and electronic descriptors. acs.org |
| Model Building | Establishing a mathematical relationship between structure and activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). tandfonline.comacs.org |
| Model Validation | Assessing the predictive power of the model. | Cross-validation, external test set. nih.gov |
Docking Studies and Molecular Modeling in Drug Discovery and Catalysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drugs at the atomic level.
Drug Discovery:
In the context of Cyclohexane-1,4-diamine, docking studies can be used to predict how its derivatives bind to a specific biological target. The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of docking studies can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies have been instrumental in the discovery and optimization of allosteric MALT1 inhibitors based on a (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamine scaffold. nih.gov The binding mode predicted by docking can be further validated and refined using more computationally intensive methods like MD simulations.
Catalysis:
Molecular modeling and docking are also valuable tools in the field of catalysis. Cyclohexane-1,4-diamine can serve as a ligand in transition metal complexes that catalyze a variety of organic reactions. Computational methods can be used to model the structure of these catalysts and to study their interaction with substrates. For instance, DFT calculations can be used to investigate the mechanism of catalytic reactions, including the identification of transition states and the calculation of activation energies. acs.org This information can help in the rational design of more efficient and selective catalysts. For example, computational studies have shed light on the mechanism of ketone reduction catalyzed by a manganese-diamine complex, revealing the importance of the solvent in the catalytic cycle. acs.org
Advanced Analytical Techniques for Characterization of Cyclohexane 1,4 Diamine and Its Derivatives
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for separating components of a mixture, assessing purity, and isolating specific isomers of Cyclohexane-1,4-diamine.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for assessing the purity of Cyclohexane-1,4-diamine and its derivatives. nih.govchromatographyonline.com Reversed-phase HPLC with a C18 column is commonly used for purity analysis, where the compound is separated from impurities, and its purity can be quantified by integrating the peak area.
Chiral HPLC:
For applications where enantiomeric purity is critical, such as in asymmetric catalysis, chiral HPLC is the method of choice for separating enantiomers. csfarmacie.cznih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. csfarmacie.czsigmaaldrich.com For example, Pirkle-type chiral columns have been successfully used for the stereochemical resolution of racemic derivatives of cyclohexane-1,2-diamine. nih.govdatapdf.com The separation efficiency can be optimized by adjusting the mobile phase composition and temperature. nih.gov
X-ray Crystallography for Solid-State Structure Determination
For trans-Cyclohexane-1,4-diamine, X-ray diffraction studies have confirmed that the cyclohexane (B81311) ring typically adopts a chair conformation with the amino groups in equatorial positions to minimize steric hindrance. The crystal structure is often stabilized by a network of intermolecular hydrogen bonds involving the amine groups. X-ray crystallography has also been instrumental in determining the structures of various derivatives, including Schiff bases and metal complexes. nih.goviucr.org
Table 3: Example Crystallographic Data for a Derivative Containing trans-1,4-Diaminocyclohexane
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.2586 |
| b (Å) | 12.3009 |
| c (Å) | 13.2451 |
| β (°) | 98.047 |
| Source: Data for C6N2H16[Ni(H2O)6(SO4)2]·2H2O. |
Advanced Thermal Analysis (DSC, TGA) for Polymer and Material Characterization
Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal properties of polymers and materials derived from Cyclohexane-1,4-diamine.
Differential Scanning Calorimetry (DSC):
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rsc.org It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. rsc.orgacs.org For polyamides and polyimides containing Cyclohexane-1,4-diamine, DSC studies have shown how the stereochemistry of the diamine affects the thermal properties of the polymer. acs.orgrsc.org For example, the incorporation of the rigid trans-isomer generally leads to higher melting points and glass transition temperatures compared to the more flexible cis-isomer. acs.orgrsc.org
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is used to evaluate the thermal stability and decomposition behavior of materials. rsc.org TGA of polyimides derived from Cyclohexane-1,4-diamine has demonstrated their high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net The char yield at high temperatures, which is the percentage of material remaining, can also be determined from TGA and is an indicator of the material's fire resistance. nih.gov
Table 4: Thermal Properties of a Polyimide Film Containing a Cyclohexane Unit
| Property | Value |
| Glass Transition Temperature (Tg) | 364 °C |
| 5% Weight Loss Temperature (TGA, in N₂) | >550 °C |
| 5% Weight Loss Temperature (TGA, in air) | up to 550 °C |
| Source: Data for a specific polyimide. rsc.org |
Future Directions and Emerging Research Avenues for Cyclohexane 1,4 Diamine
Exploration in Novel Material Design and Functionality
The unique structural properties of cyclohexane-1,4-diamine, particularly the defined stereochemistry of its isomers, make it an attractive component for designing novel materials with tailored functionalities. Its rigid cyclohexane (B81311) core provides a stable scaffold for constructing complex architectures.
Researchers are actively exploring its use in the synthesis of:
Polymers: As a monomer, cyclohexane-1,4-diamine is instrumental in producing polyamides, polyimides, and polyurethanes. google.comontosight.ai Future research will likely focus on creating polymers with enhanced thermal stability, mechanical strength, and specific optical properties by precisely controlling the cis/trans isomer ratio of the diamine in the polymer backbone. google.comresearchgate.net The incorporation of this diamine can lead to materials with improved characteristics compared to conventional polymers. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a porous structure, created by linking metal ions or clusters with organic ligands. wikipedia.org Cyclohexane-1,4-diamine and its derivatives can act as these organic linkers. researchgate.net The resulting MOFs have potential applications in gas storage and separation, catalysis, and as sensors due to their high porosity and tunable properties. researchgate.netnih.gov For instance, MOFs have been investigated for the aminolysis of epoxides, a crucial reaction in fine chemical synthesis. nih.gov
Liquid Crystals: The symmetrical structure of cyclohexane-1,4-diamine makes it a candidate for creating liquid crystal materials used in optical displays and screens. google.comnih.gov
Expanding Biomedical Applications and Therapeutic Strategies
The biocompatibility and versatile reactivity of cyclohexane-1,4-diamine and its derivatives are paving the way for new biomedical applications.
Current and emerging research areas include:
Drug Delivery: Derivatives of cyclohexane-1,4-diamine are being investigated for their role in advanced drug delivery systems. chemimpex.com For example, they can be used as linkers in Proteolysis-Targeting Chimeras (PROTACs), which are novel molecules designed to degrade specific proteins associated with diseases. medchemexpress.com N,N-Diethyl-cyclohexane-1,4-diamine, a derivative, is used in pharmaceutical formulations to enhance drug bioavailability. chemimpex.com
Anticancer Agents: Platinum(IV) complexes incorporating cyclohexane-1,4-diamine have shown significant antiproliferative activity against various cancer cell lines, with some exhibiting nanomolar efficacy. researchgate.net These complexes are designed to be multi-action agents, combining the cytotoxic effects of platinum with other bioactive molecules to improve therapeutic outcomes. researchgate.net Furthermore, derivatives of this diamine have been identified as allosteric inhibitors of MALT1, a protein implicated in B-cell lymphoma and autoimmune diseases. researchgate.netnih.gov
Antitubercular Drugs: A derivative of trans-cyclohexane-1,4-diamine, designated as "9u," has demonstrated potent activity against Mycobacterium tuberculosis. nih.govnih.gov Studies have shown this compound to be non-toxic to human lung cells, highlighting its therapeutic potential for long-term tuberculosis treatment. nih.govnih.gov
Sustainable Synthesis and Green Chemistry Initiatives for Cyclohexane-1,4-diamine Production and Utilization
The chemical industry's move towards sustainability is driving research into greener methods for producing key chemicals like cyclohexane-1,4-diamine. The goal is to replace traditional, energy-intensive processes that rely on petroleum with more environmentally friendly alternatives.
Key green initiatives include:
Bio-based Production: A significant area of research is the production of diamines from renewable resources. asm.orgresearchgate.net Lignin (B12514952), a major component of biomass, is a promising feedstock. rsc.org Researchers have developed a two-step catalytic process to convert lignin-derived compounds into 1,4-cyclohexanediamine with high yields. rsc.orgrsc.orgresearchgate.net This process utilizes a commercially available Raney Nickel catalyst, showing potential for industrial-scale production from renewable sources. rsc.orgrsc.org
Greener Catalytic Processes: Efforts are underway to develop more efficient and sustainable catalytic systems. This includes the use of benign reagents and milder reaction conditions. For example, the synthesis of a related diamine, 1,4-p-menthane diamine, has been achieved from terpene derivatives using visible-light mediated reactions, which is a more sustainable approach than traditional methods. nih.gov
Isomer-Specific Synthesis: Processes are being developed to selectively produce the more desirable trans-isomer of cyclohexane-1,4-diamine, which imparts better mechanical properties to polymers. google.com
Below is a table summarizing research on the sustainable synthesis of diamines:
| Feedstock/Precursor | Target Diamine | Key Process/Catalyst | Reported Yield | Reference |
| Lignin-derived dimers | 1,4-Cyclohexanediamine | Two-step catalytic conversion with Raney Ni | Near quantitative | rsc.orgrsc.org |
| Hemicellulosic feedstock | Cyclopentane-1,3-diamine | Multi-step synthesis including Ru Shvo catalyst and Rh/C hydrogenation | Not specified | rsc.org |
| α-Terpinene | 1,4-p-Menthane diamine | Two-step procedure with dibenzyl azodicarboxylate and H₂ | Not specified | nih.gov |
| High molecular-weight lignin oil | 1,4-Cyclohexanediamine | Catalytic amination of 1,4-cyclohexanediol (B33098) with ammonia (B1221849) | Near quantitative | rsc.org |
Interdisciplinary Research Opportunities Bridging Chemistry, Biology, and Materials Science
The diverse applications of cyclohexane-1,4-diamine create a fertile ground for interdisciplinary research, combining expertise from chemistry, biology, and materials science.
Collaborative opportunities include:
Designing Bio-integrated Materials: Chemists can synthesize novel polymers and materials using cyclohexane-1,4-diamine, which can then be evaluated by materials scientists for their physical properties and by biologists for their biocompatibility and potential use in medical devices or tissue engineering. kunainital.ac.in
Developing Smart Drug Delivery Systems: A collaboration between medicinal chemists, polymer scientists, and biologists could lead to the creation of "smart" drug delivery systems. For instance, polymers containing cyclohexane-1,4-diamine could be designed to release a therapeutic agent in response to specific biological triggers.
Investigating Structure-Activity Relationships: By synthesizing a library of cyclohexane-1,4-diamine derivatives, chemists can provide biologists with the tools to probe the structure-activity relationships of new therapeutic agents, such as the MALT1 inhibitors. nih.gov This can lead to the optimization of drug candidates with improved potency and selectivity. nih.gov
The future of cyclohexane-1,4-diamine research is bright, with its potential expanding far beyond its traditional uses. As scientists from different disciplines continue to explore its unique properties, we can expect to see the development of innovative technologies that address challenges in materials science, medicine, and sustainability.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing cyclohexane-1,4-diamine?
Cyclohexane-1,4-diamine (CAS 3114-70-3) can be synthesized via reductive amination of cyclohexane-1,4-diketone precursors using ammonia and hydrogen gas in the presence of transition-metal catalysts (e.g., Raney nickel or palladium). Key parameters include:
- Temperature : 80–120°C under hydrogen pressure (3–5 atm).
- Solvent : Ethanol or methanol for improved solubility.
- Molar ratios : A 1:2 ratio of diketone to ammonia ensures complete diamine formation . Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes reaction rate |
| Catalyst Loading | 5% w/w (Raney Ni) | Reduces side products |
| Reaction Time | 12–24 hours | Ensures full conversion |
Post-synthesis purification involves recrystallization from hot ethanol or column chromatography using silica gel .
Q. How can researchers characterize the structural properties of cyclohexane-1,4-diamine?
Structural analysis typically employs:
- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL-2018) is used for crystal structure refinement. The program handles hydrogen bonding and torsional angles, critical for confirming the chair conformation of the cyclohexane ring .
- NMR Spectroscopy : H NMR (δ 1.2–1.8 ppm for axial/equatorial protons) and C NMR (δ 25–30 ppm for carbons adjacent to amine groups) confirm stereochemistry .
- Mass Spectrometry : ESI-MS (m/z 142.24 for [M+H]) validates molecular weight .
Q. What safety protocols are essential when handling cyclohexane-1,4-diamine?
- Ventilation : Use fume hoods to avoid inhalation (amine vapors irritate mucous membranes).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : 2–8°C in amber glass vials to prevent photodegradation .
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .
Advanced Research Questions
Q. How can cyclohexane-1,4-diamine be utilized in metal complex formation, and what are the experimental design considerations?
The diamine acts as a bidentate ligand for transition metals (e.g., Zn(II), Co(II)). In a study by Barton et al., trans-N,N′-Bis(9-Phenyl-9-Xanthenyl)Cyclohexane-1,4-Diamine formed stable complexes with Zn(II) under the following conditions:
- pH : 7.0–7.5 (buffered with Tris-HCl).
- Molar Ratio : 1:1 (metal:ligand) in methanol.
- Characterization : UV-Vis (λ~450 nm for d-d transitions) and cyclic voltammetry confirm redox activity .
Q. What computational methods are effective for analyzing the conformational dynamics of cyclohexane-1,4-diamine?
Molecular mechanics (MMFF94 force field) and DFT (B3LYP/6-31G*) simulations predict energy barriers between chair and twist-boat conformers. Key findings:
Q. How can researchers resolve contradictions in crystallographic data for cyclohexane-1,4-diamine derivatives?
Discrepancies in bond lengths/angles often arise from disordered hydrogen atoms or twinning. SHELXL’s TWIN and HKLF5 commands refine twinned data, while ISOR restraints mitigate thermal motion artifacts. Cross-validation using independent datasets (e.g., synchrotron XRD) improves reliability .
Q. What methodologies enable the use of cyclohexane-1,4-diamine in multi-component reactions for heterocyclic synthesis?
The diamine participates in Ugi-4CR (Ugi four-component reaction) with aldehydes, isocyanides, and carboxylic acids to form tetrazoles or imidazoles. Key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
